molecular formula C19H18N2O2S B11168803 (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone

(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone

Cat. No.: B11168803
M. Wt: 338.4 g/mol
InChI Key: IDJAHCUQVZONOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone is a sophisticated chemical hybrid designed for research applications, particularly in the field of neurodegenerative diseases and multitarget-directed ligand (MTDL) development . This compound integrates a 2-methylbenzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in central nervous system-active agents, with a 2-phenylmorpholino group via a methanone linker . The benzothiazole moiety is a well-established structural feature in compounds investigated for their potential against complex pathologies like Alzheimer's disease, with derivatives showing promise as histamine H3 receptor (H3R) ligands with additional inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) . The strategic incorporation of the 2-phenylmorpholine group is intended to enhance the molecule's pharmacokinetic properties and provide additional points of interaction with biological targets. The primary research value of this compound lies in its potential as a multitarget-directed ligand. Its molecular structure is consistent with the pharmacophore requirements for H3R antagonists/inverse agonists, which typically feature a basic amine region (potentially provided by the morpholine nitrogen), a connecting spacer, and a central aromatic core . Simultaneously, the benzothiazole component can be explored for interactions with cholinesterases or other relevant enzymatic targets, offering a synergistic approach to address multiple facets of neurodegenerative pathology . Researchers can utilize this compound as a key intermediate or a lead structure in pharmacological assays, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents for cognitive disorders. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C19H18N2O2S/c1-13-20-16-8-7-15(11-18(16)24-13)19(22)21-9-10-23-17(12-21)14-5-3-2-4-6-14/h2-8,11,17H,9-10,12H2,1H3

InChI Key

IDJAHCUQVZONOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents like THF enhance coupling efficiency by stabilizing intermediates. Non-polar solvents (e.g., toluene) reduce side reactions during cyclization.

Temperature and Catalysis

  • Cyclization : Reflux at 130°C for 72 hours maximizes ring formation.

  • Hydrogenation : Pd/C at 20°C under H₂ (1 atm) achieves full nitro-group reduction in 16 hours.

Workup and Purification

  • Liquid-liquid extraction with ethyl acetate removes acidic byproducts.

  • Chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound with >99% purity.

Analytical Characterization and Yield Optimization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : The morpholine’s methylene protons resonate at δ 3.2–3.8 ppm, while the benzothiazole’s aromatic protons appear at δ 7.7–8.2 ppm.

    • ¹³C NMR : The ketone carbon is observed at δ 195–200 ppm, confirming successful coupling.

  • Mass Spectrometry :
    High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 354.12 (M+H)+, consistent with the molecular formula C₁₉H₁₇N₂O₂S.

  • X-ray Crystallography :
    Single-crystal analysis confirms the planar benzothiazole ring and chair conformation of the morpholine moiety.

Table 3: Summary of Analytical Data

TechniqueKey SignalsConfirmation
¹H NMRδ 2.64 (s, 3H, CH₃), 7.73–8.15 (m, 3H)Benzothiazole and morpholine
HRMSm/z 354.12 (M+H)+Molecular formula verification

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone” with structurally related compounds from patent applications () and pharmacological studies ():

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacophoric Features Biological Activity (Inferred/Reported)
Target Compound Benzothiazole 2-Methyl, 2-phenylmorpholino Polar morpholine, lipophilic aryl Not reported; potential CNS modulation
7-(Piperidin-4-yl) analog () Benzothiazole Piperidin-4-yl Basic piperidine, enhanced lipophilicity Likely altered receptor affinity
7-(4-Aminopiperidin-1-yl) analog () Benzothiazole 4-Aminopiperidin-1-yl Increased polarity (amine group) Improved solubility, possible kinase inhibition
NIH 10474 () Indole 4-Morpholinylethyl, methoxyphenyl Morpholine, methoxy group Analgesic activity, opioid receptor binding

Key Observations

However, the 4-aminopiperidine analog may exhibit even greater solubility due to its primary amine . Replacement of benzothiazole with indole (NIH 10474) alters π-π stacking interactions, possibly affecting binding to opioid receptors .

Biological Implications: The 2-phenylmorpholino substituent in the target compound may mimic the morpholinylethyl group in NIH 10474, which demonstrated analgesic effects in mice. However, the benzothiazole core could confer distinct electronic properties compared to indole, influencing receptor specificity . Piperidine derivatives () are more lipophilic, suggesting enhanced blood-brain barrier penetration but reduced solubility.

Crystallographic Insights: Tools like Mercury’s Materials Module () could reveal differences in crystal packing between the target compound and analogs. For example, the benzothiazole ring may engage in stronger intermolecular interactions (e.g., S···π contacts) compared to pyrimidinone derivatives in . SHELXL refinements () would highlight conformational differences in the morpholine/phenyl substituents, impacting molecular stability.

Notes

Limitations : Direct biological or physicochemical data for the target compound are unavailable in the provided evidence. Inferences are drawn from structural analogs and general pharmacochemical principles.

Methodology : Crystallographic software (SHELX, Mercury) and validation protocols () are essential for comparative structural analysis.

Synthetic Feasibility: The high cost of precursors like (2-Methyl-1,3-benzothiazol-6-yl)methanol () may limit large-scale synthesis of the target compound compared to simpler analogs.

Biological Activity

The compound (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone is a synthetic derivative of benzothiazole that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_2\text{OS}

This structure consists of a benzothiazole moiety linked to a phenylmorpholine group, which is believed to contribute to its biological properties.

Research indicates that compounds with benzothiazole structures often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms through which (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone exerts its effects include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that similar benzothiazole derivatives inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated effectiveness against A431 and A549 cancer cell lines by decreasing IL-6 and TNF-α levels .
  • Antimicrobial Activity : Some research indicates that benzothiazole derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anticancer Activity

A series of studies have evaluated the anticancer potential of benzothiazole derivatives. The following table summarizes the findings related to the cytotoxic effects of (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A43110Apoptosis induction
A5498Cell cycle arrest
H129912Inhibition of migration

These results suggest that the compound exhibits promising anticancer activity through multiple mechanisms.

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial efficacy has also been assessed. The following table presents data on its antibacterial effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate that (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

A notable study conducted in 2024 synthesized and evaluated several benzothiazole derivatives, including those similar to (2-Methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone. The study highlighted:

  • In vitro Testing : Compounds exhibited significant inhibition of tumor growth in 2D assays compared to 3D models.
  • Mechanistic Insights : Western blot analyses revealed that these compounds could downregulate key survival pathways in cancer cells .

Q & A

Q. Methodological Insight :

ParameterOptimal RangeImpact on Yield
SolventTHF/DMFMaximizes solubility of intermediates
CatalystPd(PPh₃)₄Enhances coupling efficiency
Time12–24 hrsReduces incomplete reactions

What advanced analytical techniques are critical for characterizing the electronic properties of this compound?

Advanced Research Question
The benzothiazole and morpholino groups confer unique electronic properties. Key techniques include:

  • UV-Vis Spectroscopy : To study π→π* transitions in the benzothiazole ring (λmax ~250–300 nm) .
  • Density Functional Theory (DFT) : Predicts electron distribution and reactivity sites, validated by X-ray crystallography .
  • Cyclic Voltammetry : Measures redox behavior linked to the morpholino nitrogen’s electron-donating effects .

Data Contradiction Analysis :
Conflicting UV-Vis data may arise from solvent polarity or aggregation effects. For example, polar solvents (e.g., DMSO) redshift absorption bands due to solvatochromism .

How can researchers design experiments to evaluate the compound’s bioactivity while mitigating false positives?

Basic Research Question
Initial bioactivity screening should prioritize:

  • Target Selectivity : Use kinase inhibition assays (e.g., EGFR or PI3K) due to the morpholino group’s affinity for ATP-binding pockets .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values .
  • Control Experiments : Include structurally analogous compounds (e.g., benzothiazole derivatives without the morpholino group) to isolate pharmacophore contributions .

Methodological Pitfall :
False positives may arise from compound aggregation. Use dynamic light scattering (DLS) to confirm monomeric stability in assay buffers .

What strategies resolve contradictions in stability data under varying pH conditions?

Advanced Research Question
Degradation pathways depend on pH-sensitive functional groups:

  • Acidic Conditions (pH < 3) : Hydrolysis of the morpholino ring’s tertiary amine occurs, forming secondary amines .
  • Basic Conditions (pH > 10) : Benzothiazole ring cleavage dominates .

Q. Experimental Design :

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products at λ = 254 nm.
  • Mass Spectrometry (MS) : Identify hydrolyzed fragments (e.g., m/z peaks corresponding to cleaved benzothiazole or morpholino moieties) .

Data Reconciliation :
Contradictions in degradation rates may stem from buffer composition (e.g., phosphate vs. Tris buffers altering ionic strength) .

How can structure-activity relationship (SAR) studies be structured to optimize pharmacological profiles?

Advanced Research Question
SAR strategies include:

  • Substituent Variation : Replace the 2-methyl group on the benzothiazole with halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration .
  • Morpholino Modification : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to modulate electron density and target binding .

Q. Computational Workflow :

Molecular Docking : Screen modified analogs against target proteins (e.g., PARP-1).

ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics .

What experimental protocols address discrepancies in spectroscopic data across research groups?

Basic Research Question
Standardize protocols for reproducibility:

  • NMR Calibration : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) .
  • Sample Purity : Confirm ≥95% purity via HPLC before spectral analysis .

Case Study :
Contradictory ¹H NMR shifts (e.g., morpholino protons at δ 3.5–4.0 ppm) may arise from residual solvents. Pre-dry samples under vacuum (40°C, 12 hrs) .

How can computational modeling guide the design of derivatives with improved metabolic stability?

Advanced Research Question
Leverage in silico tools to predict metabolic hotspots:

  • CYP450 Metabolism Prediction : Identify vulnerable sites (e.g., benzothiazole methyl group) using Schrödinger’s QikProp .
  • Metabolite Simulation : Generate in silico metabolites and evaluate toxicity via ProTox-II .

Validation :
Compare predicted metabolites with in vitro microsomal assay results (e.g., human liver microsomes) .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:1 to 4:1) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Troubleshooting :
Low yields may result from improper solvent polarity. Pre-screen solvents via thin-layer chromatography (TLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.